N1-(5-chloro-2-methoxyphenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide
Description
Historical Evolution of Oxalamide Derivatives in Scientific Research
Oxalamide derivatives have traversed a transformative journey from simple synthetic targets to bioactive agents with therapeutic potential. Early work focused on their synthesis via conventional methods, such as the reaction of oxalic acid with amines or oxidative carbonylation. These foundational studies established oxalamides as stable, hydrogen bond-capable structures, ideal for molecular recognition.
The 21st century marked a paradigm shift with the integration of computational chemistry. For instance, structure-based virtual screening identified ZINC05250774 as a lead neuraminidase inhibitor, prompting the synthesis of derivatives like Z2 (IC₅₀ = 0.09 μM), which outperformed oseltamivir. Concurrently, ruthenium-catalyzed acceptorless dehydrogenative coupling emerged as a green synthesis method, enabling efficient oxalamide production without toxic reagents.
Biological investigations further diversified applications. Alicyclic oxalamides demonstrated immunomodulatory effects, modulating TNFα and IL6 production in macrophages, while indole-based variants like compound 8g inhibited tubulin polymerization (IC₅₀ = 1.2 μM), showing antiproliferative activity against cancer cells. These milestones underscore oxalamides' versatility in targeting enzymes, receptors, and cytoskeletal proteins.
Table 1: Key Milestones in Oxalamide Research
Positioning of Indoline-Containing Oxalamides in Contemporary Research
Indoline-containing oxalamides occupy a niche in drug discovery due to their dual capacity for hydrophobic interactions and hydrogen bonding. The indoline scaffold, a saturated variant of indole, enhances metabolic stability while retaining aromatic π-π stacking capabilities. This structural feature is exemplified in patented compounds like CN101016294A, where indoline-3-oxalamides exhibit antitumor and antiviral activities.
Recent innovations leverage hybrid architectures. For example, N1-(3-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)ethyl)oxalamide derivatives interact with xanthine oxidase (XO), with compound 6c achieving IC₅₀ = 0.13 μM via hydrogen bonds to Ser876 and Thr1010. Similarly, dimethylaminoethyl-substituted variants, such as EVT-2529929, demonstrate enhanced solubility and target engagement, attributed to the amine’s protonation potential. These advances position indoline-oxalamides as scaffolds for enzyme inhibition and receptor modulation.
Research Framework for N1-(5-Chloro-2-Methoxyphenyl)-N2-(2-(Dimethylamino)-2-(1-Methylindolin-5-yl)ethyl)Oxalamide
The target compound’s research framework integrates three axes:
- Synthetic Accessibility : Building on ruthenium-catalyzed methods, the dimethylaminoethyl chain may be introduced via reductive amination, while the chloro-methoxyphenyl group could arise from Ullmann coupling.
- Computational Modeling : Molecular docking predicts interactions between the chloro-methoxyphenyl group and hydrophobic enzyme pockets, akin to Z2’s 430-cavity penetration. The dimethylamino group may stabilize charged residues, as seen in XO inhibitors.
- Biological Screening : Prioritizing targets like tubulin (due to indoline’s planar structure) or neuraminidase (given oxalamide’s hydrogen-bonding propensity) could reveal dual mechanisms of action.
Structure-Function Relationship Theoretical Foundations in Oxalamide Research
The oxalamide backbone serves as a hydrogen-bonding anchor, engaging arginine triads (Arg118, Arg292, Arg371) in neuraminidase or serine/threonine residues in XO. Substituents dictate target selectivity:
- Chloro-Methoxyphenyl Group : The electron-withdrawing chlorine enhances binding to hydrophobic pockets (e.g., tubulin’s colchicine site), while methoxy improves solubility via polar interactions.
- Dimethylaminoethyl Chain : This moiety’s basicity facilitates membrane penetration and salt bridge formation, critical for intracellular targets.
- Methylindoline : Saturation of the indole ring reduces oxidative metabolism, prolonging half-life, as observed in alicyclic derivatives.
Table 2: Structural Features and Functional Impacts
This theoretical framework enables rational design of next-generation oxalamides, balancing target affinity and pharmacokinetic properties.
Properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O3/c1-26(2)19(14-5-7-18-15(11-14)9-10-27(18)3)13-24-21(28)22(29)25-17-12-16(23)6-8-20(17)30-4/h5-8,11-12,19H,9-10,13H2,1-4H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZPQOGNSOCCQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)OC)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(5-chloro-2-methoxyphenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide, with CAS number 922013-79-4, is a synthetic compound that has garnered attention for its potential biological activities. The following sections will delve into its chemical properties, biological mechanisms, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 430.9 g/mol. The structure features a chloro-substituted methoxyphenyl group and a dimethylamino-indolinyl moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H27ClN4O3 |
| Molecular Weight | 430.9 g/mol |
| CAS Number | 922013-79-4 |
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Receptor Modulation : The compound has been shown to interact with various receptors, including those related to neurotransmitter systems, which could influence neurological functions.
- Antioxidant Properties : Some studies propose that it exhibits antioxidant activity, helping to mitigate oxidative stress in cells.
Anticancer Activity
A significant area of research focuses on the anticancer properties of this compound. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast and lung cancers. The mechanism appears to involve the modulation of apoptotic pathways and the downregulation of anti-apoptotic proteins.
Neuroprotective Effects
Another promising aspect of this compound is its potential neuroprotective effects. Research has indicated that it may protect neuronal cells from damage induced by neurotoxic substances, possibly through its antioxidant properties and receptor interactions.
Case Studies
-
Study on Anticancer Effects :
- Objective : To evaluate the efficacy of the compound against breast cancer cell lines.
- Methodology : MTT assays were conducted to assess cell viability after treatment with varying concentrations of the compound.
- Findings : A dose-dependent reduction in cell viability was observed, with significant apoptosis noted at higher concentrations.
-
Neuroprotection Study :
- Objective : To investigate the protective effects against oxidative stress in neuronal cultures.
- Methodology : Neuronal cells were exposed to hydrogen peroxide with and without pre-treatment of the compound.
- Findings : Pre-treatment significantly reduced cell death and increased the levels of antioxidant enzymes compared to controls.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights chloroacetamide herbicides as structurally related compounds, though critical differences exist in core structure and substituents. Below is a comparative analysis:
Structural and Functional Differences
Key Observations :
Core Structure: The target compound’s oxalamide backbone distinguishes it from the acetamide-based herbicides in .
Substituent Diversity: The target’s N2 substituent includes a dimethylaminoethyl group and a methylindoline ring, which are absent in the cited herbicides. These groups may confer distinct physicochemical properties (e.g., solubility, bioavailability) or target selectivity compared to the simpler alkyl/aryl groups in alachlor or pretilachlor .
Chloro Placement : Unlike the 2-chloro substituent in compounds, the target’s chloro group is positioned at the 5-position on a methoxyphenyl ring. This could alter electronic effects and steric interactions at biological targets.
Research Findings and Implications
- Mechanistic Divergence: Acetamide herbicides (e.g., alachlor) inhibit very-long-chain fatty acid (VLCFA) elongation in plants .
- However, its heterocyclic structure could increase mammalian toxicity risks.
- Synthetic Complexity : The oxalamide core and indoline substituent likely require multistep synthesis, contrasting with the simpler production of acetamide herbicides .
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of N1-(5-chloro-2-methoxyphenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide?
Methodological Answer:
- Stepwise Amide Coupling : Use a two-step approach for oxalamide formation. First, activate the carboxylic acid moiety with coupling agents like HATU or EDCI, followed by sequential amine additions under nitrogen atmosphere to minimize side reactions .
- Reductive Amination : For the dimethylaminoethyl-indolinyl moiety, employ sodium triacetoxyborohydride (STAB) in dichloroethane at 60°C to stabilize intermediates and improve stereochemical control .
- Purification : Utilize preparative HPLC with a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA) to isolate the final compound. Monitor purity via LC/MS (ESI+) .
Advanced: How can structural contradictions in crystallographic data be resolved for this compound?
Methodological Answer:
- X-ray Refinement : Use SHELXL for small-molecule refinement. Input high-resolution data (≤1.0 Å) and apply TWIN/BASF commands for twinned crystals. Validate with R1/wR2 residuals (<5% for high-quality data) .
- Disorder Modeling : For flexible dimethylamino groups, split occupancy and apply restraints (e.g., SIMU, DELU) to stabilize refinement .
- Cross-Verification : Compare with NMR data (e.g., NOESY for spatial proximity) and DFT-optimized molecular geometries to resolve ambiguities .
Basic: What analytical techniques are critical for characterizing this compound’s purity and stability?
Methodological Answer:
- LC/MS-ESI+ : Use a gradient elution (0.1% formic acid in water/acetonitrile) to detect impurities. Target [M+H]+ ion with ±5 ppm accuracy .
- 1H/13C NMR : Assign aromatic protons (δ 6.8–7.2 ppm) and methoxy groups (δ 3.8 ppm). Confirm dimethylamino resonance at δ 2.2–2.5 ppm .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC area-under-curve (AUC) changes (>90% stability threshold) .
Advanced: How can structure-activity relationship (SAR) studies be designed to probe its biological targets?
Methodological Answer:
- Analog Synthesis : Replace the 5-chloro-2-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) substituents. Use SNAr reactions for regioselective modifications .
- In Silico Docking : Perform molecular docking (AutoDock Vina) against proposed targets (e.g., kinase domains). Prioritize residues within 4 Å of the oxalamide core for mutagenesis .
- Functional Assays : Measure IC50 in enzyme inhibition assays (e.g., fluorescence polarization) and correlate with computed binding energies .
Basic: What strategies mitigate solubility challenges in in vitro assays?
Methodological Answer:
- Salt Formation : Synthesize a bis-trifluoroacetate salt (e.g., via TFA treatment in DCM) to enhance aqueous solubility. Confirm salt integrity via HRMS and ion chromatography .
- Co-Solvent Systems : Use 10% DMSO/PBS or cyclodextrin-based formulations (e.g., 2-hydroxypropyl-β-cyclodextrin) for cell-based assays .
Advanced: How should researchers address discrepancies between computational predictions and experimental bioactivity data?
Methodological Answer:
- Force Field Calibration : Re-optimize docking parameters using known active/inactive analogs. Apply MM/GBSA free-energy calculations to improve affinity predictions .
- Experimental Replicates : Conduct dose-response curves in triplicate (n ≥ 3) with positive/negative controls. Use ANOVA to assess statistical significance (p < 0.05) .
- Metabolite Screening : Perform LC-MS/MS on post-assay lysates to detect off-target modifications (e.g., oxidative dechlorination) .
Basic: What environmental impact assessments are recommended for this compound?
Methodological Answer:
- Biodegradation Studies : Use OECD 301F (manometric respirometry) to measure % theoretical CO2 evolution over 28 days. Classify as "readily biodegradable" if >60% .
- Ecotoxicology : Test acute toxicity in Daphnia magna (48h LC50) and algae (72h growth inhibition). Reference ECOSAR predictions for risk prioritization .
Advanced: How can synergistic effects with co-administered therapeutics be systematically evaluated?
Methodological Answer:
- Isobolographic Analysis : Combine with standard-of-care drugs at fixed ratios (e.g., 1:1, 1:3). Calculate combination indices (CI < 1 indicates synergy) using CompuSyn software .
- Transcriptomic Profiling : Perform RNA-seq on treated cell lines to identify pathway crosstalk (e.g., MAPK/STAT3). Validate with qRT-PCR .
Basic: What in vivo models are suitable for preliminary efficacy testing?
Methodological Answer:
- Rodent Pharmacokinetics : Administer 10 mg/kg IV/orally to Wistar rats. Collect plasma at 0.5, 2, 6, 24h. Calculate AUC, Cmax, and t1/2 via non-compartmental analysis .
- Xenograft Models : Implant HT-29 (colon cancer) or PC-3 (prostate cancer) cells in BALB/c nude mice. Measure tumor volume twice weekly .
Advanced: How can researchers reconcile contradictory data from different spectroscopic techniques?
Methodological Answer:
- Multi-Technique Integration : Overlay NMR (solution-state), X-ray (solid-state), and IR data to identify conformational polymorphisms. Use variable-temperature NMR to probe dynamic equilibria .
- Quantum Mechanical Calculations : Perform DFT (B3LYP/6-31G*) to simulate NMR/IR spectra. Compare experimental vs. computed chemical shifts (RMSD < 0.5 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
